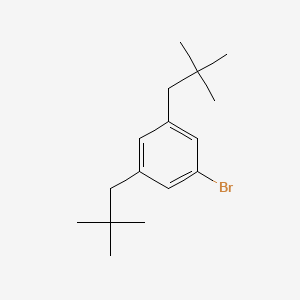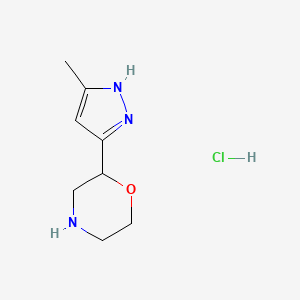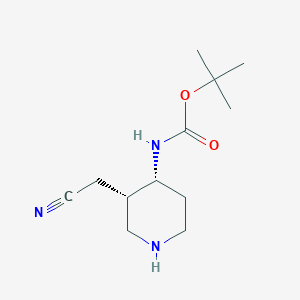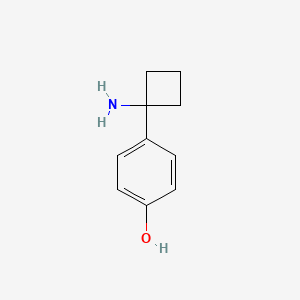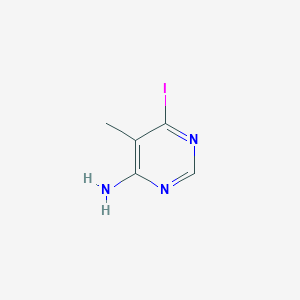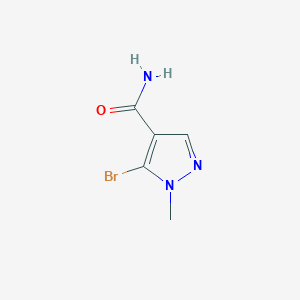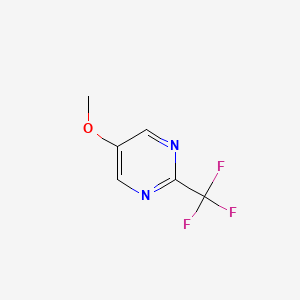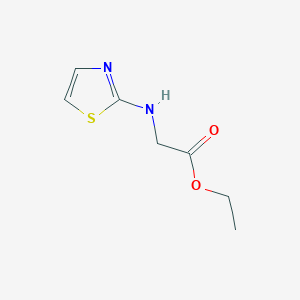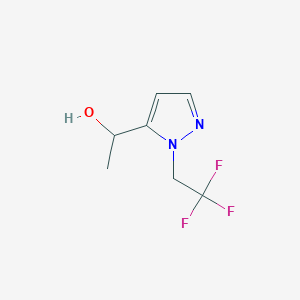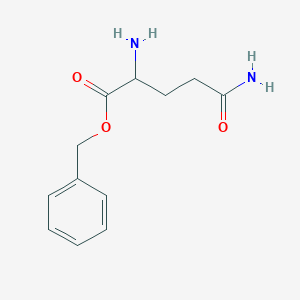
Benzyl glutaminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl glutaminate is a compound derived from the amino acid glutamic acid. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzyl group attached to the glutamate molecule, which imparts unique properties and functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl glutaminate can be synthesized through the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using various initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine, and triethylamine . The reaction conditions, including monomer concentration, reaction temperature, and time, play a crucial role in determining the molecular weight and properties of the resulting polymer .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microbial fermentation techniques. This method is preferred due to its efficiency and scalability. The fermentation process is optimized to achieve high yields and desirable molecular weights of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl glutaminate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the benzyl group and the carboxyl group.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include benzyl alcohol, benzylamine, and various substituted glutamates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzyl glutaminate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl glutaminate involves its interaction with various molecular targets and pathways. The benzyl group enhances the compound’s ability to penetrate cell membranes, facilitating its uptake by cells. Once inside the cell, this compound can participate in metabolic pathways, influencing cellular functions and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(γ-benzyl-L-glutamate): A polypeptide with similar structural features but different applications.
Poly(γ-glutamic acid): Another derivative of glutamic acid with distinct properties and uses.
L-Glutamine: A related amino acid with various biological functions.
Uniqueness
Benzyl glutaminate stands out due to its unique combination of the benzyl group and glutamate, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring biocompatibility, biodegradability, and enhanced cellular uptake .
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
benzyl 2,5-diamino-5-oxopentanoate |
InChI |
InChI=1S/C12H16N2O3/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,15) |
InChI-Schlüssel |
MKDLWJQJYMMDJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


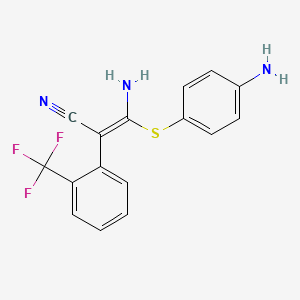
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)
